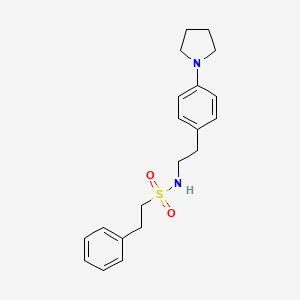
2-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide” is a complex organic molecule. It contains a phenyl group, a pyrrolidin-1-yl group, and an ethanesulfonamide group . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common scaffold in medicinal chemistry .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized using the Petasis reaction . This reaction involves an amine, an aldehyde, and a boronic acid .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using spectroscopic methods such as FTIR, UV, and NMR . These methods can provide information about the bond lengths, bond angles, and dihedral angles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using quantum chemical calculations . These calculations can provide information about properties such as HOMO and LUMO energies, thermodynamic parameters, vibrational frequencies, and electrostatic potential .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A study by Nunna et al. (2014) describes the synthesis of compounds related to 2-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide, focusing on their antibacterial and antifungal activities. This research demonstrates the potential use of these compounds in developing antimicrobial agents (Nunna et al., 2014).
Pharmacokinetics and Bioavailability
- Stearns et al. (2002) investigated the pharmacokinetics and oral bioavailability of a related compound, highlighting the importance of understanding these properties in the development of effective pharmaceutical agents (Stearns et al., 2002).
Receptor Modulation and Psychiatric Applications
- Johnson et al. (2005) researched the potentiators of the metabotropic glutamate 2 receptor, including 3-pyridylmethylsulfonamides, demonstrating their application in psychiatric disorders like anxiety and psychosis (Johnson et al., 2005).
Organometallic Chemistry and Catalysis
- Singh et al. (2009) explored the use of related pyrrolidine derivatives in synthesizing organometallic complexes, particularly for catalytic applications (Singh et al., 2009).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like this one is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents in compounds with a pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It’s worth noting that the storage conditions can affect the stability of similar compounds .
Eigenschaften
IUPAC Name |
2-phenyl-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c23-25(24,17-13-18-6-2-1-3-7-18)21-14-12-19-8-10-20(11-9-19)22-15-4-5-16-22/h1-3,6-11,21H,4-5,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTOGVVHIFJYOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCNS(=O)(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

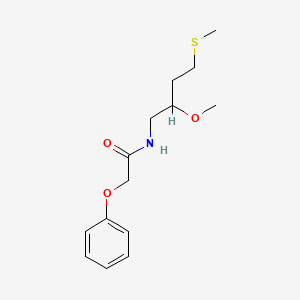
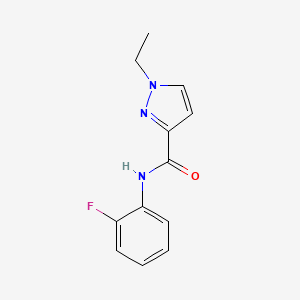
![6-(1H-1,2,3,4-tetrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3015995.png)
![N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3015997.png)
![1-[(3,5-dimethylisoxazol-4-yl)methyl]-3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B3015998.png)
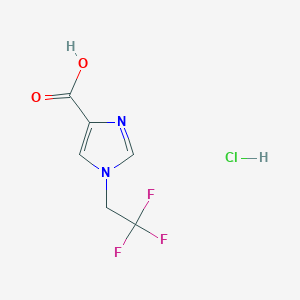
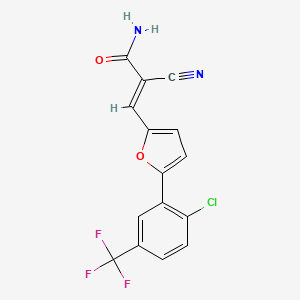
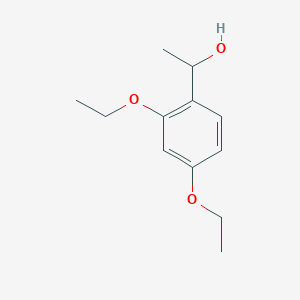
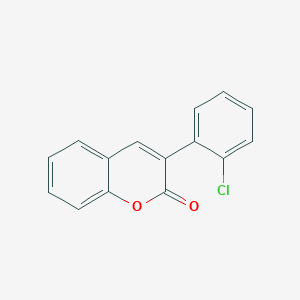
![N-(Oxan-4-yl)-4-[(4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B3016003.png)
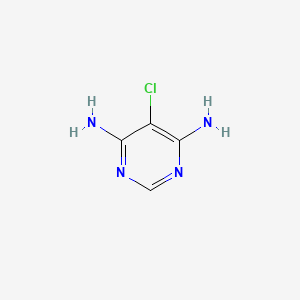
![[3-[3-(Trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-yl]hydrazine](/img/structure/B3016009.png)

![1-(Indolin-1-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B3016012.png)